One area of scientific research where 2-CEA may be used is in the field of polymer chemistry. 2-CEA can act as a monomer, a molecule that can link together to form polymers CymitQuimica: . Researchers may study how 2-CEA interacts with other monomers or how it can be modified to create new polymers with specific properties.
Another area of scientific research involving 2-CEA is the study of its biological effects. The National Toxicology Program (NTP) has conducted studies to evaluate the potential toxicity of 2-CEA )]. These studies may provide insights into the mechanisms by which 2-CEA interacts with biological systems.
2-Chloroethyl acrylate is an organic compound with the molecular formula CHClO. It is characterized as a colorless to pale yellow liquid that is primarily used in the synthesis of polymers and as a chemical intermediate in various applications. The compound features an acrylate functional group, which contributes to its reactivity and versatility in
The biological activity of 2-chloroethyl acrylate is notable due to its potential irritant effects. Exposure may cause irritation to the eyes, skin, and respiratory tract. It has been classified as a hazardous substance due to its flammability and potential toxicity upon inhalation or skin contact. Chronic exposure may lead to more severe health effects, including respiratory issues and skin sensitization .
Several methods are available for synthesizing 2-chloroethyl acrylate:
2-Chloroethyl acrylate is utilized in various fields:
When comparing 2-chloroethyl acrylate with similar compounds, several notable distinctions arise:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl Acrylate | CHO | Non-halogenated; widely used in polymer production |
Methyl Acrylate | CHO | Similar reactivity; smaller alkyl group |
2-Chloropropyl Acrylate | CHClO | Contains a propyl group; different steric properties |
Uniqueness of 2-Chloroethyl Acrylate:
Flammable;Corrosive;Acute Toxic;Environmental Hazard